5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Overview
Description
5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound with the molecular formula C14H15NO2 . It is used in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline involves a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .Molecular Structure Analysis
The molecular structure of 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline consists of a cyclopenta[b]quinoline core with two methoxy groups attached at the 5 and 8 positions .Scientific Research Applications
Synthesis and Reactivity Studies:
- Research demonstrates methods for synthesizing compounds related to 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline. For instance, Sekiba (1973) explored the synthesis of maculosidine and pteleine, which are related to this compound, providing insights into the chemical reactions and properties of such molecules (Sekiba, 1973).
- Austin et al. (2007) investigated the synthesis of substituted quinolines, including methods that could be relevant for 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline (Austin, Egan, Tully, & Pratt, 2007).
Chemical Structure Analysis:
- Studies like the one conducted by Sobarzo-Sánchez et al. (2006) focused on the synthesis of similar compounds, providing valuable information on the structural and theoretical aspects. This research helps in understanding the chemical and physical properties of such molecules (Sobarzo-Sánchez, Castedo, & Fuente, 2006).
Applications in Pharmacology:
- While there is limited information directly linking 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline to specific pharmacological applications, related research on similar compounds can offer insights. For instance, Komatsu et al. (1995, 1996) synthesized metabolites of a compound used for treating dementia, which could provide a context for understanding the potential uses of 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline in medical research (Komatsu, Yano, Inada, Iwamoto, Okada, & Suzuki, 1995; Komatsu, Yano, Iwamoto, Kobayashi, & Suzuki, 1996).
Development of Novel Chemical Entities:
- Research like that of Rosini et al. (2006) on fructose-1,6-bisphosphatase inhibitors showcases the potential of quinoline derivatives in creating new chemical entities with possible therapeutic applications. This indicates the broader relevance of studies on compounds like 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline (Rosini, Mancini, Tarozzi, Colizzi, Andrisano, Bolognesi, Hrelia, & Melchiorre, 2006).
Future Directions
The future directions for research on 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline could include further exploration of its synthesis, chemical reactions, and potential biological activity. Given its structural similarity to compounds with known biological activity, it may have potential as a therapeutic agent .
properties
IUPAC Name |
5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-6-7-13(17-2)14-10(12)8-9-4-3-5-11(9)15-14/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASFYJBVKSAKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCC3=NC2=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326032 | |
Record name | 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
CAS RN |
131251-73-5 | |
Record name | 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.